molecular formula C9H7F5O2 B6169568 1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene CAS No. 115754-19-3

1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene

Cat. No.: B6169568
CAS No.: 115754-19-3
M. Wt: 242.14 g/mol
InChI Key: VBKFGXKGPHDXFW-UHFFFAOYSA-N
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Description

1-(Dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene is a fluorinated aromatic compound characterized by the presence of five fluorine atoms and a dimethoxymethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene typically involves the reaction of pentafluorobenzene with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation Reactions: The dimethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the methoxy groups, yielding simpler fluorinated benzene derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Fluorinated benzene derivatives with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Simplified fluorinated benzene compounds.

Scientific Research Applications

1-(Dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated organic molecules.

    Materials Science: Incorporated into polymers and other materials to enhance their chemical resistance and thermal stability.

    Medicinal Chemistry: Investigated for potential use in drug development due to its unique chemical properties.

    Biological Studies: Used as a probe to study the effects of fluorinated compounds on biological systems.

Mechanism of Action

The mechanism by which 1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene exerts its effects depends on the specific application. In organic synthesis, the compound acts as a reactive intermediate, participating in various chemical reactions. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and other biomolecules, potentially altering their activity and stability.

Comparison with Similar Compounds

    Pentafluorobenzene: Lacks the dimethoxymethyl group, making it less reactive in certain chemical reactions.

    1-(Methoxymethyl)-2,3,4,5,6-pentafluorobenzene: Contains only one methoxy group, resulting in different reactivity and properties.

    1-(Dimethoxymethyl)-benzene: Lacks the fluorine atoms, leading to significantly different chemical behavior.

Uniqueness: 1-(Dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene is unique due to the combination of fluorine atoms and the dimethoxymethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

115754-19-3

Molecular Formula

C9H7F5O2

Molecular Weight

242.14 g/mol

IUPAC Name

1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C9H7F5O2/c1-15-9(16-2)3-4(10)6(12)8(14)7(13)5(3)11/h9H,1-2H3

InChI Key

VBKFGXKGPHDXFW-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C(=C(C(=C1F)F)F)F)F)OC

Purity

95

Origin of Product

United States

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